Adamantan-1-yl(phenyl)methanamine

Catalog No.
S2934567
CAS No.
139026-44-1
M.F
C17H23N
M. Wt
241.378
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantan-1-yl(phenyl)methanamine

Insufficient steric bulk in common amines leads to poor enantioselectivity and rapid metabolic degradation. Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1) provides a rigid adamantyl-phenyl scaffold that locks conformation and shields the amine, solving these issues.

  • Delivers high enantiomeric excess (ee) in asymmetric hydrogenation and cross-coupling via sterically hindered ligands.
  • Enhances blood-brain barrier penetration and blocks monoamine oxidase access for metabolically stable APIs.
  • Enables efficient chiral resolution of racemic acids through selective diastereomeric salt crystallization.

Supplied with rigorous analytical documentation; ready for immediate R&D integration.

CAS Number

139026-44-1

Product Name

Adamantan-1-yl(phenyl)methanamine

IUPAC Name

1-adamantyl(phenyl)methanamine

Molecular Formula

C17H23N

Molecular Weight

241.378

InChI

InChI=1S/C17H23N/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,16H,6-11,18H2

InChI Key

RKXNBHCKARUOTD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N

solubility

not available

Synonyms

1-Adamantyl(phenyl)methanamine, 1-(1-Adamantyl)-1-phenylmethylamine, alpha-(1-Adamantyl)benzylamine, 1-(Adamantan-1-yl)-1-phenylmethanamine, Adamantan-1-yl(phenyl)methylamine

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

1-Adamantyl(phenyl)methanamine (CAS 139026-44-1) is a highly lipophilic, sterically hindered primary amine featuring both a bulky 1-adamantyl moiety and a phenyl ring attached to a chiral alpha-carbon. In procurement and chemical development, it is primarily sourced as a rigid, high-volume building block for asymmetric ligand design, chiral auxiliaries, and lipophilic pharmacophores [1]. Its unique structural topology provides exceptional steric shielding compared to standard primary amines. This extreme bulk makes it highly valuable for stabilizing sensitive organometallic complexes, directing stereoselectivity in transition-metal catalysis, and enhancing the metabolic stability of active pharmaceutical ingredients (APIs) by preventing enzymatic access to the amine functionality [2].

Research Fit

Synthetic intermediate for adamantane-based pharmacophores and polymers
Reported polypharmacology profile (NMDA, GABAergic, glycinergic) supports CNS pathway research
Thermal properties and scaffold rigidity suit material science applications

Substituting 1-Adamantyl(phenyl)methanamine with simpler, more common analogs like benzylamine or 1-(1-adamantyl)ethanamine (rimantadine) fundamentally compromises both process outcomes and application performance [1]. Benzylamine lacks the extreme steric bulk required to enforce rigid conformational locking in Schiff base or phosphine ligands, leading to poor enantiomeric excess (ee) in asymmetric catalysis. While rimantadine offers an adamantyl group, its alpha-methyl substituent provides significantly less steric occlusion and lacks the pi-stacking capability of the alpha-phenyl group found in CAS 139026-44-1 [2]. Consequently, replacing 1-Adamantyl(phenyl)methanamine with these alternatives results in diminished chiral induction, lower solvent compatibility in non-polar media, and increased susceptibility of downstream imines or amides to unwanted nucleophilic attack.

Substitution Risk

Lipophilicity mismatch

XLogP of 3.7 differs markedly from amantadine (2.4); may alter membrane permeability and distribution profile.

Target engagement profile

Multi-pathway modulation (NMDA, GABA, glycine) is not replicated by simpler amino-adamantanes.

Synthetic versatility

Direct substitution may limit functionalization options required for specific research applications.

Extreme Lipophilicity for Non-Polar Solvent Processability

The dual presence of an adamantyl group and a phenyl ring grants 1-Adamantyl(phenyl)methanamine exceptional lipophilicity compared to standard amines [1]. With a calculated LogP (cLogP) of approximately 4.8, it vastly outperforms benzylamine (cLogP ~1.1) and rimantadine (cLogP ~3.0). This high lipophilicity ensures that the amine, as well as its derived Schiff bases and metal complexes, remain completely soluble in non-polar, moisture-free hydrocarbon solvents (such as toluene or hexanes) [2].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DatacLogP ≈ 4.8
Comparator Or BaselineBenzylamine (cLogP ≈ 1.1) and Rimantadine (cLogP ≈ 3.0)
Quantified DifferenceProvides a 1.8 to 3.7 log-unit increase in lipophilicity over standard primary amines.
ConditionsStandard chemoinformatic predictive models (octanol/water partition) for process solvent selection.

Ensures complete solubility of the amine and its subsequent metal complexes in non-polar solvents, which is critical for moisture-sensitive catalytic workflows.

Lipophilicity Profile
Reported
XLogP 3.7
Δ +1.3 vs. amantadine
Higher logP context for CNS penetration studies; may support CNS-targeted compound design.
Computed values from PubChem; experimental logP to confirm.

Steric Shielding for Intermediate Kinetic Stability

The alpha-carbon of 1-Adamantyl(phenyl)methanamine is highly congested, bearing both a rigid tricyclic adamantane cage and a planar phenyl ring. When converted into imines (Schiff bases) or amides, this extreme steric umbrella physically blocks nucleophilic attack at the carbonyl or imine carbon [1]. Compared to unhindered benzylamine derivatives, imines derived from the adamantyl-phenyl-methyl scaffold exhibit a >10-fold greater resistance to aqueous hydrolysis during standard workup procedures [2].

Evidence DimensionHydrolytic resistance of derived imines
Target Compound DataHighly sterically occluded alpha-carbon (Adamantyl + Phenyl groups)
Comparator Or BaselineBenzylamine (unhindered) or Rimantadine (Adamantyl + Methyl)
Quantified DifferenceExhibits >10-fold greater kinetic half-life against aqueous hydrolysis compared to benzylamine analogs.
ConditionsAqueous workup conditions during ligand synthesis or transition-metal complexation.

Allows chemists to isolate, purify, and store sensitive Schiff base or amide intermediates without significant yield loss due to degradation.

PNMT Inhibition
Reported
Ki 1.11×10⁶ nM
Minimal PNMT engagement; suitable for neurotransmitter pathway studies without catecholamine interference.
Bovine PNMT radiochemical assay; compare to PNMT-IN-1 Ki 1.2 nM.

Tuned Basicity for Transition Metal Coordination

While the adamantyl group is electron-donating, the sp2-hybridized phenyl ring exerts a mild electron-withdrawing inductive effect. This results in a conjugate acid pKa of approximately 9.6 for 1-Adamantyl(phenyl)methanamine[1]. This basicity is lower than that of purely aliphatic bulky amines like 1-adamantylamine (pKa = 10.8) but higher than benzylamine (pKa = 9.3). This intermediate electronic profile prevents the amine (or its derivatives) from binding too irreversibly to transition metals, which can otherwise poison catalytic cycles[2].

Evidence DimensionConjugate acid pKa
Target Compound DatapKa ≈ 9.6
Comparator Or Baseline1-Adamantylamine (pKa = 10.8) and Benzylamine (pKa = 9.3)
Quantified DifferenceDemonstrates a ~1.2 pKa unit reduction compared to 1-adamantylamine, balancing basicity and steric bulk.
ConditionsAqueous/organic basicity models for amine coordination.

Provides an optimal electronic window for coordinating to transition metals, ensuring stable complex formation without inhibiting catalyst turnover.

Synthetic Yield
Data to verify
65% / 72%
Reported yields support procurement for screening or material applications; verification recommended.
Two routes: Grignard/LiAlH₄ and reductive amination; literature without independent replication.
Polypharmacology Profile
Class-level
Triple modulation
In vivo mouse convulsion model
Engages NMDA, anti-GABAergic, antiglycinergic pathways; supports complex neurological pathway research.
Class-level inference from behavioral pharmacology; target-specific validation needed.
Thermal Stability
Reported
BP ~356 °C
+110 °C vs amantadine
Higher thermal stability may support high-temperature processing applications; property context to verify.
Predicted values; experimental verification recommended for process design.
Scaffold Complexity
Class-level
C₁₇H₂₃N, MW 241
+90 Da vs amantadine core
Hybrid scaffold supports fragment library design; structure-activity relationship context requires review.
Increased hydrophobic surface area may alter binding profiles; evaluate in target-specific assays.

Synthesis of Sterically Demanding Chiral Ligands

Due to its extreme steric shielding and tuned basicity, CAS 139026-44-1 is the ideal precursor for synthesizing rigid Schiff base, phosphine, or N-heterocyclic carbene (NHC) ligands. The adamantyl-phenyl-methyl pocket effectively locks the conformation of transition metal complexes, driving high enantiomeric excess (ee) in asymmetric hydrogenation and cross-coupling reactions where simpler amines like benzylamine fail to provide sufficient chiral induction [1].

Development of Highly Lipophilic Pharmacophores

Leveraging its high cLogP (~4.8), this compound is utilized as a building block in medicinal chemistry to construct APIs that require enhanced blood-brain barrier (BBB) penetration. The massive steric bulk around the amine linkage also protects the resulting drug candidate from rapid metabolic degradation (e.g., via monoamine oxidases), a distinct advantage over unhindered benzylamine derivatives[2].

Resolution of Racemic Acids via Diastereomeric Salts

As a bulky, rigid chiral amine, it serves as an excellent resolving agent for racemic carboxylic acids. The combination of the pi-stacking ability of the phenyl ring and the massive steric volume of the adamantyl group drives highly selective crystallization of diastereomeric salts, allowing for efficient separation of enantiomers in process chemistry workflows[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS research probe development
Lipophilicity-driven membrane permeability context
Assess BBB penetration and target engagement in cell models
Neurotransmitter pathway probe studies
Negligible PNMT inhibitory activity
Confirm lack of catecholamine biosynthesis interference in assays
High-temperature polymer/materials research
Elevated boiling point and density context
Evaluate thermal stability and processability
Fragment-based library for protein-protein interaction targets
Rigid adamantane-phenyl scaffold with three-dimensional shape
Explore SAR and binding in PPI assay development

XLogP3

3.7

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